molecular formula C12H20N4O B8109643 N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine

Cat. No.: B8109643
M. Wt: 236.31 g/mol
InChI Key: FIKNSLVFMNFIIH-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and spirocyclic moieties in its structure suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the spirocyclic framework. The final step involves the introduction of the amine group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with novel properties.

Scientific Research Applications

N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing spirocyclic and imidazole-containing compounds.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest to researchers in the field of drug discovery.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its unique properties could be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The imidazole ring, in particular, is known to bind to metal ions and participate in hydrogen bonding, which could influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and imidazole derivatives, such as:

  • Spiro[4.5]decane derivatives
  • Imidazole-containing pharmaceuticals like metronidazole and clotrimazole

Uniqueness

What sets N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine apart is its combination of a spirocyclic framework with an imidazole ring, which is relatively rare. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

IUPAC Name

N-(1-methylimidazol-2-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-16-7-6-14-11(16)15-10-8-12(17-9-10)2-4-13-5-3-12/h6-7,10,13H,2-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNSLVFMNFIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1NC2CC3(CCNCC3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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